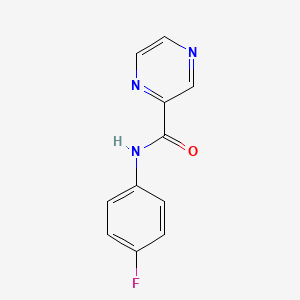

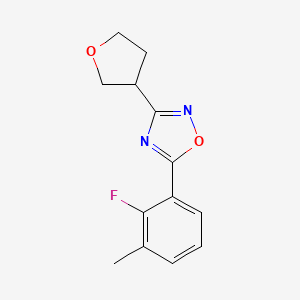

N-(4-fluorophenyl)-2-pyrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including those similar to N-(4-Fluorophenyl)-2-pyrazinecarboxamide, often involves Suzuki cross-coupling reactions. These reactions facilitate the introduction of aryl or heteroaryl groups to the pyrazine nucleus, expanding the structural diversity and potential applications of these compounds. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrates the utility of Suzuki cross-coupling in constructing complex pyrazine derivatives (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their reactivity and potential applications. Studies using FT-IR, FT-Raman spectroscopy, and molecular dynamics simulations reveal the vibrational modes and structural stability of these compounds. For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibits specific vibrational modes associated with its phenyl and pyrazine rings, contributing to its stability through hyperconjugative interactions and charge delocalization (Ranjith et al., 2017).

Chemical Reactions and Properties

Pyrazine derivatives undergo various chemical reactions, influenced by their electronic structure and reactive sites. Studies involving density functional theory (DFT) calculations help identify the most reactive sites for electrophilic and nucleophilic attacks, providing insights into the compound's chemical behavior. For example, the analysis of Fukui functions in N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide helps identify potential reactive centers, guiding further chemical transformations (Ranjith et al., 2017).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as their spectroscopic characteristics, are key to understanding their interactions and functionality. For instance, the FT-IR and FT-Raman spectra of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provide valuable information on its vibrational frequencies, which correlate with its molecular structure and stability (Ranjith et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are closely tied to their molecular structure and electronic configuration. DFT calculations, including the evaluation of frontier molecular orbitals and reactivity parameters, shed light on the chemical reactivity and potential applications of these compounds. For example, the study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through DFT calculations reveals insights into their electronic properties and reactivity (Ahmad et al., 2021).

Mécanisme D'action

Target of Action

N-(4-fluorophenyl)pyrazine-2-carboxamide, also known as N-(4-fluorophenyl)-2-pyrazinecarboxamide, is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . Therefore, it can be inferred that N-(4-fluorophenyl)pyrazine-2-carboxamide may also target Mycobacterium tuberculosis.

Mode of Action

Pyrazinamide, the parent compound, is known to interfere withfatty acid synthase (FAS) I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . It is plausible that N-(4-fluorophenyl)pyrazine-2-carboxamide may have a similar mode of action.

Biochemical Pathways

Based on the mode of action of pyrazinamide, it can be inferred that the compound may affect thefatty acid synthesis pathway in Mycobacterium tuberculosis .

Pharmacokinetics

The lipophilicity of a compound is known to be a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(4-fluorophenyl)pyrazine-2-carboxamide may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

Based on the mode of action of pyrazinamide, it can be inferred that n-(4-fluorophenyl)pyrazine-2-carboxamide may inhibit the growth and replication of mycobacterium tuberculosis by interfering with its ability to synthesize new fatty acids .

Action Environment

It is known that the biological efficacy of pyrazinamide derivatives can increase with rising lipophilicity . Therefore, factors that affect the lipophilicity of N-(4-fluorophenyl)pyrazine-2-carboxamide may also influence its action and efficacy.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYWBZYUXVRWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)

![2-methyl-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-5-(methylsulfonyl)pyrimidine](/img/structure/B5635272.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)

![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)

![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635330.png)

![6-[3-fluoro-5-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5635345.png)